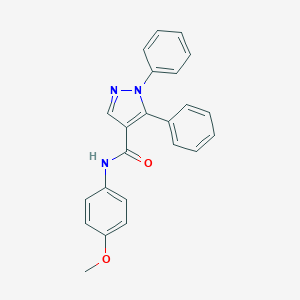
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that belongs to the imidazole family. It is commonly used in the treatment of various fungal infections, including dermatophytosis, candidiasis, and pityriasis versicolor. In addition, CLIMAZOLE has been found to have potential applications in the field of scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the membrane, leading to cell death. In addition, N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a unique mechanism of action involving the inhibition of ion channels. Specifically, it selectively blocks the hERG potassium ion channel, which is involved in regulating cardiac function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antifungal properties, it has been found to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the hERG potassium ion channel. This makes it a valuable tool for studying the role of ion channels in various physiological processes. However, one limitation is that it is not selective for the hERG channel alone, and may also affect other ion channels. In addition, its antifungal properties may interfere with certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying ion channels in various physiological processes. Additionally, there is potential for the development of new antifungal agents based on the structure of N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized through a variety of methods, including the reaction between 3-chloro-2-methylbenzoyl chloride and isoxazole-5-carboxylic acid. Other methods involve the use of different reagents and catalysts, such as triethylamine and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying ion channels. N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to selectively block the hERG potassium ion channel, which is involved in regulating cardiac function. This makes it a valuable tool for studying the role of ion channels in various physiological processes.
Eigenschaften
CAS-Nummer |
61643-36-5 |
|---|---|
Produktname |
N-(3-chloro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide |
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(13)4-3-5-11(7)15-12(16)9-6-14-17-8(9)2/h3-6H,1-2H3,(H,15,16) |
InChI-Schlüssel |
OGURQPWJURTERL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(ON=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Bis[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287342.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)



